molecular formula C20H28 B11083522 1-(2,4,5-Trimethylbenzyl)adamantane

1-(2,4,5-Trimethylbenzyl)adamantane

Cat. No.: B11083522
M. Wt: 268.4 g/mol
InChI Key: VGQGIFSBHIZBDP-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylbenzyl)adamantane is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure. This compound combines the adamantane core with a 2,4,5-trimethylbenzyl group, resulting in a molecule with distinct chemical and physical properties. Adamantane derivatives have gained significant attention due to their applications in medicinal chemistry, materials science, and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethylbenzyl)adamantane typically involves the alkylation of adamantane with 2,4,5-trimethylbenzyl chloride. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of adamantane derivatives, including this compound, often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethylbenzyl)adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,4,5-Trimethylbenzyl)adamantane has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.

    Medicine: Explored for its antiviral and antiparkinsonian properties, similar to other adamantane derivatives like amantadine.

    Industry: Utilized in the production of high-performance polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylbenzyl)adamantane is not fully understood but is believed to involve interactions with cellular membranes and proteins. The adamantane core provides structural rigidity, while the benzyl group enhances lipophilicity, facilitating membrane penetration. In medicinal applications, it may act by modulating neurotransmitter release or inhibiting viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,5-Trimethylbenzyl)adamantane is unique due to the presence of the 2,4,5-trimethylbenzyl group, which imparts distinct chemical properties and potential biological activities. This structural modification can enhance the compound’s lipophilicity and stability, making it a valuable candidate for various applications .

Properties

Molecular Formula

C20H28

Molecular Weight

268.4 g/mol

IUPAC Name

1-[(2,4,5-trimethylphenyl)methyl]adamantane

InChI

InChI=1S/C20H28/c1-13-4-15(3)19(5-14(13)2)12-20-9-16-6-17(10-20)8-18(7-16)11-20/h4-5,16-18H,6-12H2,1-3H3

InChI Key

VGQGIFSBHIZBDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)CC23CC4CC(C2)CC(C4)C3)C

Origin of Product

United States

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